molecular formula C15H8F7NO B261420 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

Numéro de catalogue B261420
Poids moléculaire: 351.22 g/mol
Clé InChI: JSWZFWQQWVHZQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied for its potential use in treating various cardiovascular and pulmonary diseases. In

Mécanisme D'action

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays an important role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in the pulmonary vasculature, leading to vasodilation and decreased pulmonary vascular resistance. It also reduces cardiac fibrosis and improves cardiac function in animal models of heart failure. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of COPD.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 in lab experiments is its selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 is its relatively short half-life, which may require frequent dosing in animal studies.

Orientations Futures

There are several future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691. One area of interest is its potential use in treating pulmonary arterial hypertension (PAH), a progressive disease characterized by increased pulmonary vascular resistance and right heart failure. Another area of interest is its potential use in combination therapy with other drugs, such as phosphodiesterase type 5 inhibitors, which also increase cGMP levels. In addition, further research is needed to determine the optimal dosing and administration of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 in animal models and humans.

Méthodes De Synthèse

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 involves several steps. The starting material is 2-fluoro-5-(trifluoromethyl)aniline, which is reacted with 3-(trifluoromethyl)benzoyl chloride to form the intermediate product, 3-(trifluoromethyl)benzoyl-2-fluoro-5-(trifluoromethyl)aniline. This intermediate is then treated with sodium borohydride and acetic acid to form N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691.

Applications De Recherche Scientifique

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been extensively studied for its potential use in treating various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output in animal models of pulmonary hypertension. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide 73-6691 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.

Propriétés

Nom du produit

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

Formule moléculaire

C15H8F7NO

Poids moléculaire

351.22 g/mol

Nom IUPAC

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H8F7NO/c16-11-5-4-10(15(20,21)22)7-12(11)23-13(24)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,23,24)

Clé InChI

JSWZFWQQWVHZQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

SMILES canonique

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.